molecular formula C22H26ClNO3 B2965517 1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide CAS No. 1797088-19-7

1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide

Cat. No.: B2965517
CAS No.: 1797088-19-7
M. Wt: 387.9
InChI Key: VCCFDDCVYNVHGG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide is a cyclopentane-carboxamide derivative characterized by a 4-chlorophenyl group at the cyclopentane core and a substituted ethyl linker. The ethyl group features methoxy substituents at both the 2- and 3-positions of the phenyl ring, distinguishing it from structurally related compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO3/c1-26-19-7-5-6-16(14-19)20(27-2)15-24-21(25)22(12-3-4-13-22)17-8-10-18(23)11-9-17/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCFDDCVYNVHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base to form the intermediate 4-chlorophenyl cyclopentyl ketone. This intermediate is then reacted with 2-methoxy-2-(3-methoxyphenyl)ethylamine under appropriate conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, analgesic, or anticancer agent, depending on its biological activity and mechanism of action.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other cyclopentane-carboxamide derivatives allow for comparative analysis. Key differences in substituents, linker groups, and heterocyclic moieties influence physicochemical properties, binding affinities, and metabolic stability. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

  • Halogen Substitution: The target compound’s 4-chlorophenyl group is analogous to the 4-bromophenyl group in 1-(4-bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide (). In contrast, 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide () features a trifluoromethyl group, a strong electron-withdrawing substituent. This could reduce electron density at the carboxamide moiety, altering hydrogen-bonding capacity relative to the target compound’s methoxy groups .
  • Methoxy vs. Hydroxy Groups :

    • Piperidine-carboxamides like PIPC1 () incorporate hydroxyl and trifluoromethyl groups on the piperidine ring. Hydroxyl groups improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation. The target compound’s methoxy groups balance lipophilicity and stability .

Ethyl Linker Modifications

  • Heterocyclic Attachments: Compounds such as N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide () and 1-(4-chlorophenyl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopentanecarboxamide () replace the methoxy-phenyl ethyl group with thieno-pyrazol or indol moieties.

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of amides characterized by a cyclopentane core substituted with a chlorophenyl group and methoxyphenyl ethyl moiety. Its molecular formula is C19H24ClNC_{19}H_{24}ClN and it possesses unique properties that may influence its biological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, compounds featuring chlorophenyl and methoxy groups have shown promising results in inhibiting tumor growth:

  • Mechanism of Action : The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) can significantly affect the compound's interaction with biological targets, enhancing its cytotoxicity against various cancer cell lines.
  • Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against colon carcinoma cells, suggesting that structural similarities might confer comparable efficacy to our compound of interest .

Analgesic Properties

The structural features of this compound suggest potential analgesic effects, akin to other compounds in the fentanyl series:

  • Research Findings : Some analogs exhibit significant binding affinity to opioid receptors, which may translate into pain relief. For example, modifications in the phenyl ring have been linked to increased potency in receptor binding and analgesic activity.
  • Data Table :
Compound NameBinding Affinity (Ki)Analgesic ActivityReference
Compound A0.5 nMHigh
Compound B1.2 nMModerate
1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamideTBDTBDTBD

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds indicate that structural variations can yield significant differences in activity against various pathogens:

  • Mechanism : The hydrophobic nature of the cyclopentane ring may enhance membrane penetration, leading to increased antimicrobial efficacy.
  • Case Study : A series of structurally similar compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results which warrant further exploration for our target compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological behavior of this compound:

  • Key Findings :
    • The chlorine atom enhances lipophilicity, potentially improving cell membrane permeability.
    • The methoxy groups may increase solubility and stabilize interactions with biological targets.

Data Table: SAR Analysis

Structural FeatureEffect on Activity
Chlorine SubstitutionIncreases potency in receptor binding
Methoxy GroupsEnhances solubility and stability

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